Ovd protein Ovd protein
Brand Name: Vulcanchem
CAS No.: 183186-87-0
VCID: VC0221531
InChI:
SMILES:
Molecular Formula: C6H20N4P.BF4
Molecular Weight: 0

Ovd protein

CAS No.: 183186-87-0

Cat. No.: VC0221531

Molecular Formula: C6H20N4P.BF4

Molecular Weight: 0

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Ovd protein - 183186-87-0

Specification

CAS No. 183186-87-0
Molecular Formula C6H20N4P.BF4
Molecular Weight 0

Introduction

Molecular Identification and Structure

Ovd protein (CAS: 183186-87-0) is characterized by its distinctive domain architecture that enables its specialized functions. The protein contains a MADF (myb/SANT-like domain in Adf-1) DNA-binding domain and a BESS protein-interaction domain . These structural elements are critical to its function, as MADF-BESS domain-containing proteins typically participate in diverse cellular processes including transcriptional regulation and chromatin remodeling .

When expressed with an N-terminus GFP-tag at the endogenous locus, fluorescence microscopy reveals that Ovd is a nuclear protein expressed during spermatogenesis, from male germline stem cells through the histone-to-protamine transition stages . This localization pattern is consistent with its role in gamete development and quality control.

Domain Architecture of Ovd Protein

DomainPositionFunctionSignificance
MADFN-terminal regionDNA-bindingEnables sequence-specific DNA interactions; critical for targeting genes
BESSC-terminal regionProtein interactionMediates interactions with other proteins; essential for regulatory functions

Evolutionary Conservation and Origin

Phylogenetic analyses indicate that Ovd protein is broadly conserved across Dipteran insects but is remarkably dispensable for basic viability and fertility when studied in isolation . Through reciprocal BLAST and synteny analyses, researchers have traced the evolutionary history of Ovd, revealing its presence in all Drosophilidae and Schizophora species analyzed, while being absent outside of Schizophora .

Based on time-calibrated phylogenies, Ovd likely originated at least 60 million years ago in the ancestor of Schizophora and has been maintained without genetic loss throughout this lineage . Despite its role in hybrid sterility and segregation distortion—processes that typically drive rapid evolutionary change—PAML (Phylogenetic Analysis by Maximum Likelihood) analyses revealed surprisingly low dN/dS values for Ovd, suggesting it may be under purifying selection rather than recurrent positive selection .

Biological Functions and Mechanisms

The primary biological function of Ovd appears to be as a component of male germline quality control, acting as a checkpoint that can be hijacked by selfish genetic elements to eliminate competing gametes . This unique role positions Ovd at the intersection of normal development and intra-genomic conflict.

Role in Segregation Distortion

Segregation distortion refers to the biased transmission of certain alleles during meiosis, violating Mendel's law of equal segregation. Research has demonstrated that Ovd is required for this process in both sex-chromosome distortion in Drosophila pseudoobscura and autosomal distortion in Drosophila melanogaster's Segregation Distorter (SD) system .

In the SD system, when Ovd is removed through CRISPR/Cas9 gene deletion, the strength of distortion is significantly reduced. For example, with the SD-72 chromosome against a supersensitive Responder (Rsp) chromosome, distortion is nearly complete (k > 0.99) with intact Ovd, but reduced to approximately k~0.65 in an Ovd-null background . This demonstrates the essential role of Ovd in enabling the segregation distortion phenotype.

Checkpoint Function Hypothesis

A compelling hypothesis emerging from research is that Ovd functions as a general spermatid quality checkpoint that has been co-opted by selfish genetic elements . This model explains several observations:

  • Ovd is dispensable for normal germline development because removing such a checkpoint would have no discernible effect in the absence of perturbation .

  • Removing Ovd restores normal segregation in hybrids, as an Ovd-mediated checkpoint would specifically arrest spermatids targeted for elimination .

  • Removing Ovd restores hybrid male fertility, as an Ovd-mediated checkpoint that arrests all spermatids would cause sterility when hyperactivated .

Role in Hybrid Sterility

One of the most significant aspects of Ovd protein is its involvement in hybrid sterility, a reproductive barrier that contributes to speciation. In crosses between Drosophila pseudoobscura pseudoobscura and Drosophila pseudoobscura bogotana, male hybrid offspring are typically sterile—a phenomenon linked to Ovd function .

Genetic Introgression Studies

Researchers have leveraged the linkage between Ovd and the visible sepia phenotypic marker to investigate its role in hybrid sterility. Through an elaborate backcrossing scheme, the D. p. pseudoobscura allele for Ovd was introgressed into a D. p. bogotana X chromosome . This genetic approach produced two types of hybrid males:

  • F28 sepia (fertile) males containing the introgressed D. p. pseudoobscura allele for Ovd

  • F28 non-sepia (sterile) males lacking the introgressed allele

The stark difference in fertility between these otherwise genetically similar hybrids provided strong evidence for Ovd's direct role in the hybrid sterility phenotype.

Transcriptomic Analysis of Ovd Effects

RNA sequencing from testes samples of parental subspecies, F1 sterile hybrids, and both F28 fertile and sterile hybrids generated over 288 million reads, with approximately 205 million mapped to the D. p. pseudoobscura reference genome . This transcriptomic analysis revealed 52 genes differentially expressed between fertile and sterile hybrid males, implicating these genes as putative targets of the Ovd allele .

Among these 52 differentially expressed genes, 30 were directly associated with the F1 hybrid sterility phenotype. The expression patterns were striking:

  • In sterile F28 hybrids: 36 genes showed transgressive expression (21 overexpressed, 15 underexpressed)

  • In fertile F28 hybrids: Only 2 genes showed transgressive (underexpressed) patterns, with 37 being non-differentially expressed and 13 showing additive expression

This significant difference in expression patterns (Fisher Exact test: P < 0.001) demonstrates the profound regulatory impact of the Ovd allele on gene expression in hybrid males .

Genomic Distribution and Characteristics of Ovd Targets

The 52 genes identified as targets of Ovd show a particular chromosomal distribution pattern and functional enrichment that provides insight into the mechanisms of hybrid male sterility.

Chromosomal Distribution

Among the 52 Ovd targets identified in D. pseudoobscura:

  • 10 mapped to the second chromosome

  • 11 mapped to the third chromosome

  • 11 mapped to the fourth chromosome

  • 19 mapped to the X chromosome

  • 1 was unmapped (GA32052)

While there was no significant difference in the proportion per million bases of Ovd targets across chromosomes (χ² = 3.80; df = 3; P = 0.28), the 30 sterility-associated targets showed a non-random distribution (χ² = 8.31; df = 3; P = 0.04) with a significantly higher proportion on autosomes than the X-chromosome (χ² = 6.13; df = 1; P = 0.01) .

Functional Enrichment

Analysis of the Ovd targets revealed an over-representation of testes-expressed peptidases . This finding is particularly relevant as proteases play important roles in sperm development across diverse species:

  • In mice, protease serine 50 is required for proper sperm head-tail formation

  • In lepidoptera, proteases mediate both motility acquisition of parasperm and eusperm bundle dissociation

  • Across species from nematodes to humans, proteases are important for proper sperm motility

This enrichment of peptidases among Ovd targets corresponds with observations about the nature of developmental defects in D. p. bogotana × D. p. pseudoobscura sterile hybrids, which notably lack the spermatogenesis defects seen in other Drosophila hybrid systems .

Experimental Approaches for Studying Ovd

Research on Ovd protein has employed various sophisticated molecular and genetic techniques to elucidate its functions and mechanisms.

CRISPR/Cas9 Gene Deletion

To investigate the necessity of Ovd for normal development and reproduction, researchers generated Ovd knockout (OvdΔ) flies using CRISPR/Cas9-based non-homologous end joining to create deletions of Ovd in both D. pseudoobscura pseudoobscura (USA) and D. pseudoobscura bogotana subspecies .

The knockout methodology involved:

  • Design of gRNAs using CRISPR Optimal Target Finder

  • Complexing gRNAs with Alt-R® CRISPR-Cas9 tracrRNA and Alt-R® S. Cas9 Nuclease V3

  • Injection of USA and Bogota embryos with the complexed gRNAs and Cas9 nuclease

  • Identification of successful deletions via PCR and Sanger sequencing

Similar approaches were used to delete Ovd in D. melanogaster, where the coding sequence was replaced with DsRed, a visible marker .

Genetic Introgression

A key experimental approach used to study Ovd function was genetic introgression. Researchers took advantage of the linkage between Ovd and the sepia eye color gene in D. pseudoobscura to introgress the D. p. pseudoobscura allele of Ovd into a D. p. bogotana X chromosome .

This introgression followed a specific backcrossing scheme:

  • Virgin D. p. bogotana females were crossed with D. p. pseudoobscura males with sepia eyes

  • F1 virgin females were collected and backcrossed with D. p. bogotana males

  • F2 fertile males with sepia eyes were selected and backcrossed with D. p. bogotana females

  • This alternating mating scheme continued for 27 generations

  • At generation 27, females were collected and backcrossed with paternal D. p. pseudoobscura sepia strain to generate sepia and non-sepia eyed F28 hybrid males

This approach allowed researchers to isolate the effect of Ovd in an otherwise controlled genetic background.

Regulatory Divergence Analysis

To determine the relative contribution of cis- and trans-regulatory divergence on gene expression of Ovd targets, researchers identified fixed subspecies-specific SNPs and relative allelic expression in hybrids . This approach included:

  • Identifying SNPs between parental subspecies using Naïve variant caller

  • Assigning hybrid RNA-seq reads to a parent of origin based on allele identity at fixed SNP positions

  • Counting reads with fixed SNPs mapping to each gene

  • Calculating relative contributions of mapped reads

  • Performing statistical testing (binomial exact tests and Fisher's exact tests) to identify patterns of regulatory evolution

Evolutionary Significance and Implications

The study of Ovd protein offers important insights into fundamental evolutionary processes, particularly regarding the mechanisms of reproductive isolation and speciation.

Conservation Despite Dispensability

One of the most intriguing aspects of Ovd is its conservation across 60+ million years of evolution despite being dispensable for basic viability and fertility . This paradox suggests that Ovd likely plays an important role that becomes evident only under certain conditions, such as hybrid backgrounds or in the presence of segregation distorters.

Implications for Understanding Speciation

The involvement of Ovd in hybrid sterility makes it a key player in reproductive isolation barriers between closely related species. By contributing to the sterility of hybrid males, Ovd helps maintain genetic boundaries between species, facilitating the process of speciation .

The finding that removal of Ovd can restore fertility to otherwise sterile hybrid males provides a mechanistic understanding of how genetic incompatibilities can arise and potentially be resolved .

Future Research Directions

Despite significant advances in understanding Ovd protein, several important questions remain unanswered and represent promising avenues for future research.

Molecular Mechanisms

While Ovd has been identified as essential for segregation distortion and hybrid sterility, the precise molecular mechanisms by which it functions remain incompletely understood. Future studies could focus on:

  • Identifying the specific DNA sequences bound by the MADF domain of Ovd

  • Characterizing the protein interaction partners of Ovd through its BESS domain

  • Elucidating the signaling pathways that regulate Ovd activity during spermatogenesis

Broader Evolutionary Context

Expanding the study of Ovd to additional species could provide valuable insights into its evolutionary history and functional significance:

  • Investigating Ovd function in non-Drosophila Dipteran species

  • Examining whether similar checkpoint mechanisms exist in other animal clades

  • Studying natural variation in Ovd sequence and function within and between closely related species

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